Cas no 181225-33-2 (Ginsenoside F4)

Ginsenoside F4 化学的及び物理的性質
名前と識別子
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- ginsenoside F4
- Δ20(22)-Ginsenoside Rg6
- (20E)-Ginsenoside F4
- β-D-Glucopyranoside, (3β,6α,12β,20E)-3,12-dihydroxydammara-20(22),24-dien-6-yl 2-O-(6-deoxy-α-L-mannopyranosyl)-
- Ginsenoside F4 (20E)
- Ginsenoside RG4
- Ginsenoside F4
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- インチ: 1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11-12,22-38,43-50H,10,13-19H2,1-9H3/b21-12-/t22-,23+,24+,25-,26+,27+,28-,29-,30-,31+,32+,33-,34+,35+,36-,37-,38+,40+,41+,42+/m0/s1
- InChIKey: QOMBXPYXWGTFNR-KRPFXEAISA-N
- ほほえんだ: O([C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])[C@@]1([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@]3(C([H])([H])[H])C([H])([H])C([H])([H])[C@]([H])(/C(=C(/[H])\C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])/C([H])([H])[H])[C@@]3([H])[C@@]([H])(C([H])([H])[C@]2([H])[C@@]2(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C(C([H])([H])[H])(C([H])([H])[H])[C@@]21[H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 766.486728g/mol
- ひょうめんでんか: 0
- XLogP3: 4.5
- 水素結合ドナー数: 8
- 水素結合受容体数: 12
- 回転可能化学結合数: 8
- どういたいしつりょう: 766.486728g/mol
- 単一同位体質量: 766.486728g/mol
- 水素結合トポロジー分子極性表面積: 199Ų
- 重原子数: 54
- 複雑さ: 1400
- 同位体原子数: 0
- 原子立体中心数の決定: 20
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 767.0
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (5.1E-4 g/L) (25 ºC),
- PSA: 198.76000
- LogP: 2.95260
Ginsenoside F4 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN1093-1 mL * 10 mM (in DMSO) |
Ginsenoside F4 |
181225-33-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3430 | 2023-09-15 | |
ChemScence | CS-0022774-5mg |
Ginsenoside F4 |
181225-33-2 | 5mg |
$457.0 | 2022-04-27 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1093-100 mg |
Ginsenoside F4 |
181225-33-2 | 100MG |
¥22470.00 | 2022-04-26 | ||
ChemScence | CS-0022774-1mg |
Ginsenoside F4 |
181225-33-2 | 1mg |
$152.0 | 2022-04-27 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1093-5 mg |
Ginsenoside F4 |
181225-33-2 | 5mg |
¥3987.00 | 2022-04-26 | ||
ChemFaces | CFN90757-10mg |
Ginsenoside F4 |
181225-33-2 | >=98% | 10mg |
$318 | 2021-07-22 | |
MedChemExpress | HY-N2503-5mg |
Ginsenoside F4 |
181225-33-2 | 98.35% | 5mg |
¥2800 | 2024-05-24 | |
TargetMol Chemicals | TN1093-10 mg |
Ginsenoside F4 |
181225-33-2 | 98% | 10mg |
¥ 3,330 | 2023-07-11 | |
Ambeed | A349410-50mg |
(2S,3R,4R,5R,6S)-2-(((2R,3R,4S,5S,6R)-2-(((3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-Dihydroxy-4,4,8,10,14-pentamethyl-17-((E)-6-methylhepta-2,5-dien-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-6-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-6-methyltetrahydro-2H-pyran-3,4,5-triol |
181225-33-2 | 98% | 50mg |
$695.0 | 2025-03-04 | |
Ambeed | A349410-5mg |
(2S,3R,4R,5R,6S)-2-(((2R,3R,4S,5S,6R)-2-(((3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-Dihydroxy-4,4,8,10,14-pentamethyl-17-((E)-6-methylhepta-2,5-dien-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-6-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-6-methyltetrahydro-2H-pyran-3,4,5-triol |
181225-33-2 | 98% | 5mg |
$139.0 | 2025-03-04 |
Ginsenoside F4 合成方法
ごうせいかいろ 1
Ginsenoside F4 Raw materials
Ginsenoside F4 Preparation Products
- (3β,6α,12β)-3,12,20,25-Tetrahydroxydammaran-6-yl 2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside (80928-46-7)
- sanchinoside-B1 (97744-96-2)
- Ginsenoside Rh4 (174721-08-5)
- Ginsenoside Rh1 (63223-86-9)
- (3beta,6alpha,12beta,20E)-3,12,25-Trihydroxydammar-20(22)-en-6-yl 2-O-6-deoxy-alpha-L-mannopyranosyl-beta-D-glucopyranoside (948046-19-3)
- Ginsenoside F4 (181225-33-2)
- Ginsenoside Rg2 (52286-74-5)
- 20(R)-Ginsenoside Rg2 (80952-72-3)
- (20R)-Ginsenoside Rh1 (80952-71-2)
Ginsenoside F4 関連文献
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
Ginsenoside F4に関する追加情報
Ginsenoside F4: A Comprehensive Overview
Ginsenoside F4, also known by its CAS number 181225-33-2, is a bioactive compound belonging to the class of ginsenosides, which are triterpenoid saponins found in the roots and rhizomes of plants in the genus *Panax* (ginseng). As a member of this diverse group, Ginsenoside F4 has garnered significant attention due to its potential pharmacological activities and therapeutic applications. This article delves into the latest research findings on Ginsenoside F4, exploring its structural characteristics, biological functions, and clinical implications.
Structural Characteristics of Ginsenoside F4
Ginsenoside F4 is a glycosylated triterpenoid with a unique molecular structure. Its core skeleton consists of a dammarane-type triterpene, which is modified by the attachment of specific sugar moieties. The glycosylation pattern of Ginsenoside F4 plays a crucial role in determining its bioavailability and pharmacokinetics. Recent studies have employed advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, to elucidate the precise structure of this compound. These findings have provided valuable insights into the stereochemistry and functional groups present in Ginsenoside F4, paving the way for further research into its biological properties.
Biological Activities and Pharmacological Effects
The biological activities of Ginsenoside F4 have been extensively studied in recent years. One of the most notable findings is its potent anti-inflammatory properties. Research conducted in 2023 demonstrated that Ginsenoside F4 significantly inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in both in vitro and in vivo models. This suggests that Ginsenoside F4 could be a promising candidate for the development of anti-inflammatory therapies.
In addition to its anti-inflammatory effects, Ginsenoside F4 has also been shown to possess strong antioxidant properties. A study published in 2023 revealed that this compound effectively scavenges free radicals and reduces oxidative stress in human cells. These findings highlight its potential as a natural antioxidant agent, which could be utilized in the prevention and treatment of oxidative stress-related diseases, such as cardiovascular disorders and neurodegenerative conditions.
Another area of interest is the neuroprotective effects of Ginsenoside F4. Preclinical studies have demonstrated that this compound protects against neuronal damage caused by oxidative stress and inflammation. Furthermore, it has been shown to enhance cognitive function in animal models of Alzheimer's disease by promoting neurogenesis and synaptic plasticity. These results underscore the potential of Ginsenoside F4 as a therapeutic agent for neurodegenerative disorders.
Clinical Applications and Future Directions
The growing body of evidence supporting the therapeutic potential of Ginsenoside F4 has sparked interest in its clinical applications. Currently, several preclinical studies are underway to evaluate its efficacy in treating chronic inflammation, oxidative stress-related diseases, and neurodegenerative conditions. Moreover, researchers are exploring the possibility of using Ginsenoside F4 as an adjuvant therapy in cancer treatment due to its reported anti-tumor properties.
One promising avenue for future research is the investigation of Ginsenoside F4's bioavailability and metabolism in humans. Understanding how this compound is absorbed, distributed, metabolized, and excreted is crucial for optimizing its therapeutic potential. Advances in pharmacokinetic modeling and metabolomics are expected to provide valuable insights into these processes.
In conclusion, Ginsenoside F4, with its CAS number 181225-33-2, represents a valuable compound with diverse biological activities and therapeutic applications. The latest research findings underscore its potential as an anti-inflammatory, antioxidant, and neuroprotective agent. As further studies continue to unravel its mechanisms of action and clinical efficacy, Ginsenoside F4 holds great promise for advancing modern medicine.
